molecular formula C17H15N3O6 B15303725 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid

Cat. No.: B15303725
M. Wt: 357.32 g/mol
InChI Key: WGCHMGUJHQWVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a 2,6-dioxopiperidine (a glutarimide moiety) fused with an isoindoline-1,3-dione (phthalimide) core. The azetidine-3-carboxylic acid substituent distinguishes it from analogs, introducing a strained four-membered ring system with a carboxylic acid functional group. Such structural features are critical in targeted protein degradation (TPD) applications, particularly in proteolysis-targeting chimeras (PROTACs), where the molecule may act as a linker or E3 ligase-binding moiety .

Properties

Molecular Formula

C17H15N3O6

Molecular Weight

357.32 g/mol

IUPAC Name

1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carboxylic acid

InChI

InChI=1S/C17H15N3O6/c21-13-4-3-12(14(22)18-13)20-15(23)10-2-1-9(5-11(10)16(20)24)19-6-8(7-19)17(25)26/h1-2,5,8,12H,3-4,6-7H2,(H,25,26)(H,18,21,22)

InChI Key

WGCHMGUJHQWVSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the piperidine ring, the isoindolinone moiety, and the azetidine ring, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Azetidine vs. Piperidine/Pyrrolidine Substitutions

The azetidine ring (4-membered) contrasts with piperidine (6-membered) and pyrrolidine (5-membered) analogs. Key differences include:

  • Molecular Weight : The azetidine analog is lighter than its piperidine counterpart (estimated molecular formula: C18H17N3O6 , molecular weight ~371.35 g/mol) compared to the piperidine-4-carboxylic acid analog (C19H19N3O6 , 385.37 g/mol) .
Carboxylic Acid Positioning

The carboxylic acid on azetidine’s 3rd position differs from analogs like 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (C14H10N2O6 , 302.24 g/mol), where the acid group is directly attached to the isoindoline core. This positioning may alter solubility and hydrogen-bonding interactions .

Functional and Pharmacological Properties

Halogenated Derivatives

A fluoro-substituted analog, 1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic acid, demonstrates how halogenation improves binding affinity in PROTACs. The absence of fluorine in the azetidine variant may limit similar enhancements .

Physicochemical Properties

Property Azetidine-3-carboxylic Acid Analog (Estimated) Piperidine-4-carboxylic Acid Analog Pyrrolidine-3-carboxylic Acid Analog
Molecular Formula C18H17N3O6 C19H19N3O6 C10H12N2O5
Molecular Weight (g/mol) ~371.35 385.37 240.21
Key Functional Groups Azetidine, carboxylic acid Piperidine, carboxylic acid Pyrrolidine, carboxylic acid
Solubility (Predicted) Moderate (polar groups) Moderate Low (smaller polar surface)
Stability Moderate (strain-induced reactivity) High High

Research Implications

However, its higher ring strain and synthetic challenges necessitate further stability and bioavailability studies. Comparatively, piperidine derivatives remain more established in PROTAC design due to proven efficacy and commercial availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.